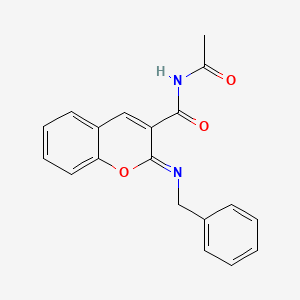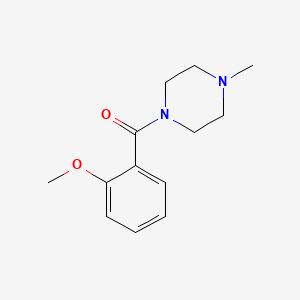
N-acetyl-2-benzyliminochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-benzyliminochromene-3-carboxamide, also known as NBICC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBICC belongs to the class of iminochromene derivatives and has been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-acetyl-2-benzyliminochromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of genes involved in cellular defense against oxidative stress. This compound has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been reported to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, this compound has been found to protect against oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-acetyl-2-benzyliminochromene-3-carboxamide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of multi-targeted therapeutics. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more studies are needed to fully understand the toxicity profile of this compound and its potential interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on N-acetyl-2-benzyliminochromene-3-carboxamide. One area of interest is the development of this compound-based multi-targeted therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to assess its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-acetyl-2-benzyliminochromene-3-carboxamide involves the condensation reaction between 2-aminobenzylamine and 3-acetylcoumarin in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under reflux conditions and yields this compound as a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-acetyl-2-benzyliminochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, and anti-microbial properties. This compound has also been investigated for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-acetyl-2-benzyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13(22)21-18(23)16-11-15-9-5-6-10-17(15)24-19(16)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKXDAUICOECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)


![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)
